molecular formula C16H16F3N5O2S B4763947 1-(DIFLUOROMETHYL)-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

1-(DIFLUOROMETHYL)-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4763947
M. Wt: 399.4 g/mol
InChI Key: DGINCBKZQNWYTN-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N~4~-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes difluoromethyl and fluorobenzyl groups, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N~4~-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the pyrazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the difluoromethyl group: This step may involve the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the fluorobenzyl group: This can be done via nucleophilic substitution reactions using fluorobenzyl halides.

    Sulfonamide formation: The final step involves the reaction of the intermediate with sulfonyl chlorides under basic conditions to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N~4~-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorobenzyl and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

1-(Difluoromethyl)-N~4~-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N~4~-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and fluorobenzyl groups can enhance binding affinity and selectivity, leading to potent biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Trifluoromethyl)-N~4~-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
  • 1-(Difluoromethyl)-N~4~-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Uniqueness

1-(Difluoromethyl)-N~4~-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to the specific positioning of the difluoromethyl and fluorobenzyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure can result in distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

1-(difluoromethyl)-N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]-3,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N5O2S/c1-10-15(11(2)24(20-10)16(18)19)27(25,26)22-14-6-7-23(21-14)9-12-4-3-5-13(17)8-12/h3-8,16H,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGINCBKZQNWYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NC2=NN(C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(DIFLUOROMETHYL)-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
1-(DIFLUOROMETHYL)-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
1-(DIFLUOROMETHYL)-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
1-(DIFLUOROMETHYL)-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
1-(DIFLUOROMETHYL)-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
1-(DIFLUOROMETHYL)-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

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